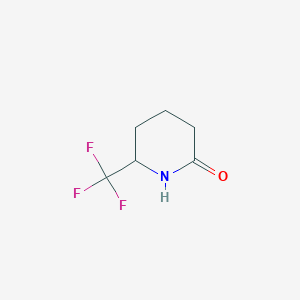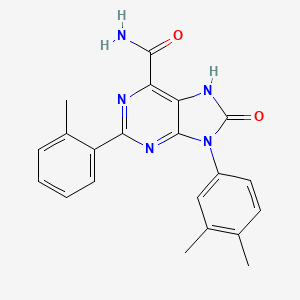
9-(3,4-dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 9-(3,4-dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide is a purine derivative, which is a class of molecules that are widely studied for their diverse biological activities and potential therapeutic applications. Purine derivatives are known to interact with various biological targets, including receptors and enzymes, which makes them of significant interest in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related purine derivatives and their synthesis, properties, and receptor binding activities, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The synthesis of purine derivatives often involves the formation of the purine ring followed by functionalization at various positions to achieve the desired substitution pattern. For instance, the synthesis of 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine, a related compound, is described in one of the papers, where carbon-14 labeling is introduced through carbonation of a dihalo-phenyl Grignard or organolithium reagent . This method could potentially be adapted for the synthesis of 9-(3,4-dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide by choosing appropriate starting materials and reaction conditions to introduce the 3,4-dimethylphenyl and 2-methylphenyl groups at the respective positions on the purine ring.
Molecular Structure Analysis
The molecular structure of purine derivatives is critical in determining their biological activity. The presence of substituents on the purine ring can significantly influence the compound's binding affinity to biological targets. For example, in the series of 8-substituted analogues of 9-(3-aminobenzyl)-6-(dimethylamino)-9H-purine, the introduction of a m-formamido group and an 8-bromo substituent resulted in a compound with potent benzodiazepine receptor binding activity . This suggests that the molecular structure of 9-(3,4-dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide, with its specific substituents, could also exhibit significant interactions with biological targets.
Chemical Reactions Analysis
The reactivity of purine derivatives can be influenced by the substituents present on the molecule. The papers do not provide specific reactions for the compound , but they do offer insights into the types of chemical reactions that purine derivatives may undergo. For example, the nucleophilic substitution reaction used to prepare a new aromatic dicarboxylic acid in one study could be relevant for modifying the purine core of 9-(3,4-dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide to introduce additional functional groups or to create derivatives for further study.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, such as solubility, thermal stability, and optical transparency, are important for their practical applications. The polyamides containing xanthene units and methyl pendant groups described in one paper exhibited high thermal stability, solubility in polar aprotic solvents, and optical transparency . These properties are relevant when considering the potential applications of 9-(3,4-dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide, as they can affect its formulation, processing, and performance in a given application.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
A foundational aspect of the research on this compound involves its synthesis and structural characterization. Studies have explored the synthesis of carboxamide derivatives, including purine-based structures similar to the one , highlighting methodologies that yield compounds with potential cytotoxic activities against various cancer cell lines (Deady et al., 2003). This research avenue provides insights into the compound's utility in developing novel therapeutic agents.
Electrochromic and Photophysical Properties
Research on derivatives of purine compounds has also been directed towards their electrochromic and photophysical properties. For instance, studies on aromatic polyamides with pendent dimethoxy-substituted triphenylamine (TPA) units have revealed their strong UV-vis absorption bands and photoluminescence spectra, exhibiting potential for electrochromic applications (Chang & Liou, 2008). These findings suggest the compound's relevance in material science, particularly in the development of novel materials with specific optical and electrochemical properties.
Biological Activity and Mechanisms
The biological activity of purine derivatives is a significant area of interest, with some derivatives showing promise as plant-growth regulators (El-Bayouki et al., 2013). This application is crucial for agricultural research, offering a pathway to enhancing crop yields and managing plant diseases more effectively.
Advanced Material Development
Further research into aromatic polyamides containing xanthene and other purine-derived units has demonstrated their high thermal stability, solubility, and mechanical strength, marking them as candidates for advanced materials in various industrial applications (Sheng et al., 2009). These materials could be pivotal in developing new polymers for use in electronics, coatings, and as part of composite materials.
Propriétés
IUPAC Name |
9-(3,4-dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-11-8-9-14(10-13(11)3)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)15-7-5-4-6-12(15)2/h4-10H,1-3H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDVUEWPLMJIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3,4-dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

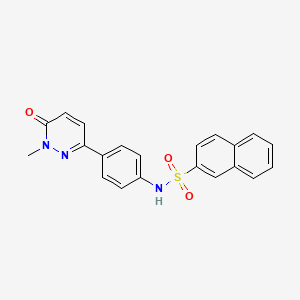
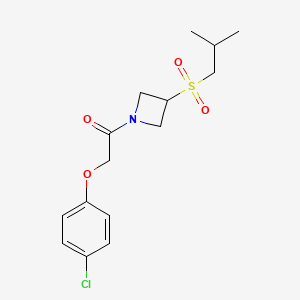
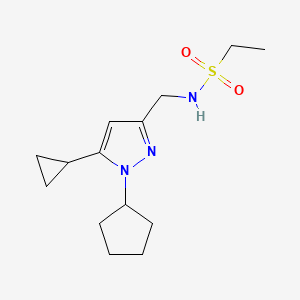
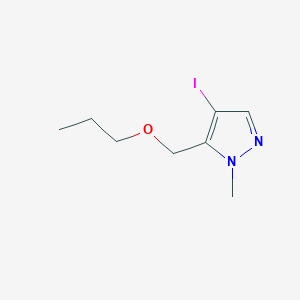
![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B3017139.png)
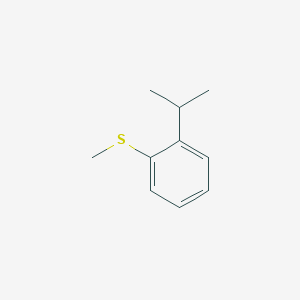
![5-bromo-2-chloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B3017144.png)
![3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B3017145.png)
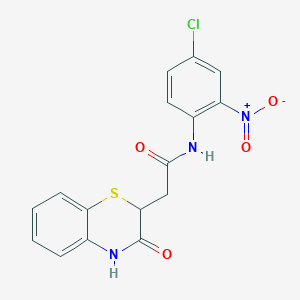
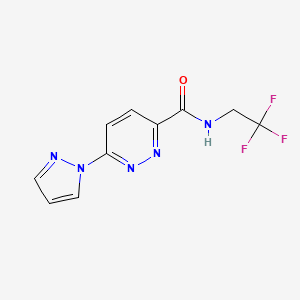
![ethyl 4-(2-((4-oxo-3-(o-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B3017152.png)
![2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetonitrile](/img/structure/B3017153.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate](/img/structure/B3017154.png)
